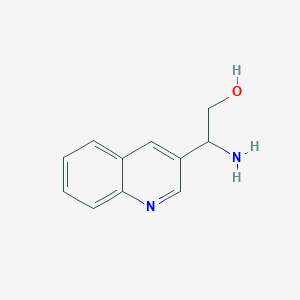![molecular formula C9H8BrNO3 B13531612 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromopyridinyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid typically involves the reaction of 6-bromopyridine with cyclopropane-1-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of 6-bromopyridine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaN3, KCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid: Similar structure but lacks the oxy linkage.
1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid: Different position of the bromine atom on the pyridine ring.
Uniqueness: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is unique due to the presence of the oxy linkage, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H8BrNO3 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-7-2-1-6(5-11-7)14-9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |
Clave InChI |
ZBMAGELMOBOWFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)OC2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)





![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)


